molecular formula C18H20FN3O2S B13357209 N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide

N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide

Cat. No.: B13357209
M. Wt: 361.4 g/mol
InChI Key: UPYAYKKDGGLQGG-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the core structure is formed through amide coupling reactions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions.

    Ethylation and Methylthio Group Addition: The ethyl and methylthio groups are added through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group to form alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Fluorobenzyl Compounds: Molecules containing the 4-fluorobenzyl group.

    Thioether Compounds: Compounds with sulfur-containing functional groups.

Uniqueness

N-Ethyl-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C18H20FN3O2S/c1-3-22(18(24)15-5-4-10-20-17(15)25-2)12-16(23)21-11-13-6-8-14(19)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,23)

InChI Key

UPYAYKKDGGLQGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=C(C=C1)F)C(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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